N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- 3,4-Dimethoxyphenyl : A methoxy-substituted phenyl group that may influence the compound's lipophilicity and interactions with biological targets.
- Tetrahydroisoquinoline : A bicyclic structure known for its presence in various bioactive compounds.
- Thiophene : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
Molecular Formula
The molecular formula of this compound is C20H26N2O2S.
Research indicates that compounds with similar structures often exhibit multiple biological activities including:
- Antioxidant Properties : The presence of methoxy groups enhances electron donation capabilities, potentially leading to increased antioxidant activity.
- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Anticancer Activity : Thiophene-containing compounds have shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
In Vitro Studies
- Neuroprotection : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited protective effects on neuronal cells exposed to oxidative stress. The compound this compound was found to significantly reduce cell death in cultured neurons exposed to neurotoxic agents .
- Anticancer Activity : In vitro assays indicated that the compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .
In Vivo Studies
A recent animal study investigated the effects of this compound on a mouse model of Parkinson's disease. Results showed that treatment led to improved motor function and reduced neuroinflammation markers compared to control groups. Histological analysis revealed less neuronal loss in treated animals .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-31-21-10-9-19(14-22(21)32-2)27-25(30)24(29)26-15-20(23-8-5-13-33-23)28-12-11-17-6-3-4-7-18(17)16-28/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAZEFEZRVJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.